Cas no 66928-78-7 (azepan-2-ylmethanol;hydrochloride)

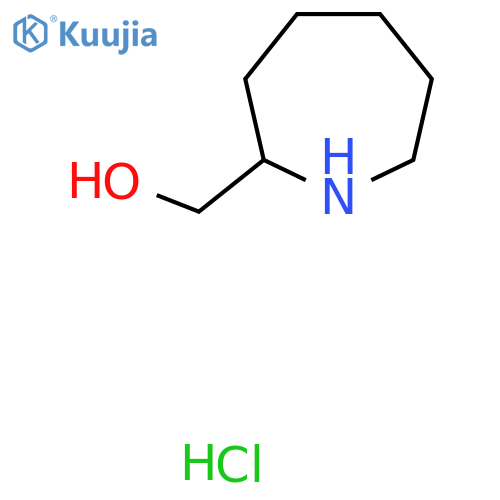

66928-78-7 structure

商品名:azepan-2-ylmethanol;hydrochloride

azepan-2-ylmethanol;hydrochloride 化学的及び物理的性質

名前と識別子

-

- Azepan-2-ylmethanol Hydrochloride

- Cambridge id 5510937

- azepan-2-ylmethanol;hydrochloride

- (azepan-2-yl)methanol hydrochloride

- SY160999

- PS-17967

- EN300-169937

- Azepane-2-methanol Hydrochloride

- MFCD00457606

- F90067

- AKOS026727623

- 66928-78-7

- (azepan-2-yl)methanolhydrochloride

-

- インチ: 1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H

- InChIKey: VGRRDVSUABPMSM-UHFFFAOYSA-N

- ほほえんだ: Cl.OCC1CCCCCN1

計算された属性

- せいみつぶんしりょう: 165.0920418g/mol

- どういたいしつりょう: 165.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 75.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

azepan-2-ylmethanol;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-169937-0.25g |

(azepan-2-yl)methanol hydrochloride |

66928-78-7 | 95% | 0.25g |

$186.0 | 2023-09-20 | |

| Enamine | EN300-169937-5.0g |

(azepan-2-yl)methanol hydrochloride |

66928-78-7 | 95% | 5g |

$1287.0 | 2023-05-26 | |

| eNovation Chemicals LLC | Y1232231-5G |

azepan-2-ylmethanol;hydrochloride |

66928-78-7 | 97% | 5g |

$1335 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15525-1-1G |

azepan-2-ylmethanol;hydrochloride |

66928-78-7 | 97% | 1g |

¥ 2,343.00 | 2023-04-03 | |

| Enamine | EN300-169937-0.5g |

(azepan-2-yl)methanol hydrochloride |

66928-78-7 | 95% | 0.5g |

$293.0 | 2023-09-20 | |

| Enamine | EN300-169937-1.0g |

(azepan-2-yl)methanol hydrochloride |

66928-78-7 | 95% | 1g |

$376.0 | 2023-05-26 | |

| Enamine | EN300-169937-2.5g |

(azepan-2-yl)methanol hydrochloride |

66928-78-7 | 95% | 2.5g |

$718.0 | 2023-09-20 | |

| TRC | B408475-100mg |

azepan-2-ylmethanol hydrochloride |

66928-78-7 | 100mg |

$ 230.00 | 2022-06-07 | ||

| TRC | B408475-10mg |

azepan-2-ylmethanol hydrochloride |

66928-78-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B408475-50mg |

azepan-2-ylmethanol hydrochloride |

66928-78-7 | 50mg |

$ 135.00 | 2022-06-07 |

azepan-2-ylmethanol;hydrochloride 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

2. Water

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

66928-78-7 (azepan-2-ylmethanol;hydrochloride) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66928-78-7)azepan-2-ylmethanol;hydrochloride

清らかである:99%

はかる:10g

価格 ($):1310.0